8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorobenzyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the pyrazole ring and the fluorobenzyl group. Common reagents used in these reactions include alkyl halides, pyrazole derivatives, and fluorobenzyl bromide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and bioavailability compared to its chloro- and bromo-substituted analogs.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-5-15-12-16(6-2)29(25-15)21-24-19-18(27(21)7-3)20(30)28(22(31)26(19)4)13-14-10-8-9-11-17(14)23/h8-12H,5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCARFOKIYPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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